N-(5-chloro-2-methoxyphenyl)-2-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}acetamide
Description
N-(5-Chloro-2-methoxyphenyl)-2-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}acetamide is a synthetic small molecule featuring a fused imidazo[2,1-b]thiazole core linked to an acetamide group. The acetamide nitrogen is substituted with a 5-chloro-2-methoxyphenyl moiety, while the imidazo[2,1-b]thiazole scaffold bears a phenyl group at the 6-position. This compound belongs to a broader class of imidazo[2,1-b]thiazole derivatives studied for their cytotoxic and kinase-inhibitory activities, particularly against cancer cell lines like MDA-MB-231 and HepG2 .
Propriétés
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3O2S/c1-26-18-8-7-14(21)9-16(18)22-19(25)10-15-12-27-20-23-17(11-24(15)20)13-5-3-2-4-6-13/h2-9,11-12H,10H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCTHJGMBTBZRKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CC2=CSC3=NC(=CN23)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mécanisme D'action
Target of Action
Compounds containingindole and thiazole moieties, which are present in the given compound, have been found to bind with high affinity to multiple receptors. These receptors could potentially be the targets of this compound.
Mode of Action
thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently. These molecules may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems.
Biochemical Pathways
It’s known that compounds withindole and thiazole moieties can influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more.
Pharmacokinetics
The presence ofindole and thiazole moieties in the compound could potentially influence its pharmacokinetic properties, as these moieties are known to contribute to the bioavailability of various drugs.
Activité Biologique
N-(5-chloro-2-methoxyphenyl)-2-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}acetamide, a compound with significant structural complexity, is part of the thiazole derivative class. This article explores its biological activity, focusing on its potential therapeutic applications and mechanisms of action.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 397.88 g/mol. The compound features both thiazole and imidazole rings, which contribute to its biological properties.
Target Interactions
Thiazole derivatives, including this compound, are known to interact with various biological targets, influencing multiple biochemical pathways. The presence of the imidazole ring enhances the compound's ability to modulate enzyme activities and receptor interactions.
Enzyme Inhibition
Research indicates that thiazole compounds can act as inhibitors for specific enzymes. For instance, studies on similar derivatives have shown uncompetitive inhibition patterns in enzyme assays, suggesting that these compounds bind to enzyme-substrate complexes rather than free enzymes .
Anticancer Properties
This compound has shown promising anticancer activity in various studies. For example:
- Cell Proliferation Inhibition : In vitro assays have demonstrated that this compound effectively inhibits the proliferation of cancer cell lines such as HT-29 (colon cancer) and HCT-15. The IC50 values indicate significant cytotoxic effects at low concentrations .
- Mechanisms of Action : The anticancer effects are believed to be mediated through apoptosis induction and cell cycle arrest. The structure-activity relationship (SAR) studies suggest that modifications in the thiazole and imidazole rings can enhance efficacy against specific cancer types .
Enzyme Activity Modulation
The compound has also been evaluated for its effects on glycosidase enzymes. It has been reported that derivatives with similar structures exhibit potent inhibition of α-glycosidase activity, which is crucial for glucose metabolism . This suggests potential applications in managing diabetes or metabolic disorders.
Case Studies and Research Findings
Several studies have highlighted the biological activities associated with this compound:
Applications De Recherche Scientifique
Anticancer Activity
N-(5-chloro-2-methoxyphenyl)-2-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}acetamide has demonstrated promising anticancer properties in several studies:
- Cell Proliferation Inhibition : In vitro studies have shown that this compound effectively inhibits the proliferation of various cancer cell lines, including HT-29 (colon cancer) and HCT-15. The IC50 values indicate significant cytotoxic effects at low concentrations, suggesting its potential as a therapeutic agent against cancer .
- Mechanisms of Action : The anticancer effects are believed to be mediated through:
Enzyme Inhibition
Research indicates that thiazole derivatives can act as inhibitors for specific enzymes:
- Enzyme Targeting : this compound interacts with various biological targets, influencing multiple biochemical pathways. Its structure allows it to modulate enzyme activities effectively .
- Inhibition Patterns : Studies on similar thiazole derivatives have shown uncompetitive inhibition patterns in enzyme assays, suggesting that these compounds bind to enzyme-substrate complexes rather than free enzymes .
Data Table of Biological Activities
Case Study 1: Anticancer Efficacy in HT-29 Cells
In a controlled laboratory setting, this compound was tested on HT-29 colon cancer cells. The study revealed that the compound significantly reduced cell viability with an IC50 value indicating strong efficacy. Further analysis showed that the mechanism involved both apoptosis induction and disruption of the cell cycle.
Case Study 2: Enzyme Interaction Analysis
A separate investigation focused on the enzyme inhibition capabilities of the compound. Using various enzyme assays, researchers found that the compound effectively inhibited target enzymes associated with cancer progression. The uncompetitive inhibition pattern suggested a unique binding mechanism that could be exploited for therapeutic development.
Comparaison Avec Des Composés Similaires
Comparison with Structural Analogs
Key Observations :
- Pyridinyl substituents (e.g., 5d, 5e) generally yield crystalline solids with moderate melting points (98–163°C).
- Chlorophenyl groups on the imidazo[2,1-b]thiazole core (e.g., 5f) increase melting points (>200°C), likely due to enhanced intermolecular interactions .
- The target compound’s 5-chloro-2-methoxyphenyl group introduces both electron-withdrawing (Cl) and electron-donating (OMe) effects, which may alter solubility and crystallinity compared to pyridinyl analogs.
Table 2: Cytotoxic and Kinase Inhibition Data
| Compound ID | IC50 (μM) MDA-MB-231 | IC50 (μM) HepG2 | VEGFR2 Inhibition (% at 20 μM) | Selectivity (MDA-MB-231 vs. HepG2) |
|---|---|---|---|---|
| 5a | - | - | 3.76 | - |
| 5l | 1.4 | 22.6 | 5.72 | 16-fold |
| Sorafenib | 5.2 | - | - | - |
Key Observations :
- 5l (4-chlorophenyl on imidazo[2,1-b]thiazole, 4-methoxybenzylpiperazine on pyridine) exhibits potent activity against MDA-MB-231 (IC50 = 1.4 μM) and selectivity over HepG2 .
- However, the methoxy group could reduce metabolic stability.
- Pyridinyl derivatives (e.g., 5a) show moderate VEGFR2 inhibition, suggesting that bulkier substituents (e.g., piperazine in 5l) improve kinase binding .
Structural and Electronic Effects
- Chlorine vs.
- Phenyl vs.
Q & A
Basic: What are the established synthetic routes for N-(5-chloro-2-methoxyphenyl)-2-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}acetamide?
The synthesis typically involves multi-step organic reactions:
Imidazothiazole Core Formation : Cyclization of thiazole precursors with phenyl substituents under reflux conditions, often using catalysts like Lewis acids (e.g., ZnCl₂) .
Acetamide Coupling : Reaction of the imidazothiazole intermediate with 5-chloro-2-methoxyphenylamine via nucleophilic acyl substitution. Chloroacetyl chloride or activated esters are common reagents .
Purification : Column chromatography or recrystallization (ethanol/water mixtures) to isolate the final product. Reaction progress is monitored via TLC (hexane:ethyl acetate = 9:1) .
Key Considerations : Optimize reaction time (5–7 hours for azide substitutions) and solvent systems (toluene/water mixtures) to suppress side reactions .
Basic: How is the structural integrity of this compound validated in academic research?
- NMR Spectroscopy : H and C NMR confirm the presence of methoxy (-OCH₃), chloroaryl, and imidazothiazole protons/carbons. Aromatic protons appear as multiplets (δ 6.8–8.2 ppm), while the acetamide carbonyl resonates at ~168 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion peak (e.g., [M+H]⁺ at m/z 423.08) .
- HPLC Purity Analysis : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) ensures >95% purity .
Advanced: How can researchers resolve contradictions in reported biological activities of this compound?
- Standardized Assays : Replicate cytotoxicity studies (e.g., IC₅₀ in MDA-MB-231 and HepG2 cells) under identical conditions (dose range: 1–50 μM, 48-hour exposure) .
- Purity Reassessment : Use HPLC-MS to rule out impurities or degradation products affecting bioactivity .
- Structural Confirmation : Single-crystal X-ray diffraction (if available) or 2D NMR (COSY, HSQC) to confirm stereochemistry and substituent positions .
Advanced: What strategies are employed to study structure-activity relationships (SAR) for derivatives of this compound?
- Substituent Variation : Modify the phenyl (e.g., 4-Cl, 4-OCH₃) or imidazothiazole (e.g., methyl, ethyl groups) moieties to assess impact on cytotoxicity .
- In Silico Docking : Use AutoDock Vina or Schrödinger Suite to predict binding to targets like VEGFR2 or COX-II. Focus on hydrogen bonds with catalytic residues (e.g., Asp1046 in VEGFR2) .
- Pharmacophore Modeling : Identify critical features (e.g., hydrophobic acetamide, hydrogen-bond acceptors) using MOE or Discovery Studio .
Advanced: How can reaction yields be optimized during scale-up synthesis?
- Design of Experiments (DoE) : Vary temperature (80–120°C), solvent (DMF vs. THF), and catalyst loading (Pd/C, 1–5 mol%) to identify optimal conditions .
- Continuous Flow Chemistry : Implement microreactors for exothermic steps (e.g., cyclization) to enhance reproducibility and safety .
- In Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and adjust reaction parameters dynamically .
Advanced: What mechanistic studies are recommended to elucidate the compound’s mode of action?
- Enzyme Inhibition Assays : Test inhibition of kinases (e.g., VEGFR2, EGFR) at 10–100 μM using ADP-Glo™ or fluorescence polarization .
- Apoptosis Markers : Quantify caspase-3/7 activation (Caspase-Glo®) and mitochondrial membrane potential (JC-1 dye) in treated cancer cells .
- Transcriptomics : RNA-seq to identify differentially expressed genes (e.g., BAX, BCL-2) post-treatment .
Advanced: How is crystallographic data utilized to refine the compound’s structure?
- SHELX Integration : Use SHELXL for refining X-ray data (Mo Kα radiation, λ = 0.71073 Å). Key parameters: R₁ < 0.05, wR₂ < 0.12 .
- Electron Density Maps : Analyze residual density to confirm absence of disorder in the chloro-methoxyphenyl group .
- Cambridge Structural Database (CSD) : Compare bond lengths/angles with analogous imidazothiazoles (e.g., CSD refcode: XAMYON) .
Advanced: What analytical methods are suitable for detecting degradation products?
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